N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
Description
N-{[2-(Thiophen-3-yl)phenyl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl group substituted at the 2-position with a thiophen-3-yl moiety. This compound combines the structural rigidity of cyclopropane with the aromatic and electronic properties of thiophene, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H15NS/c1-2-4-14(12-7-8-16-10-12)11(3-1)9-15-13-5-6-13/h1-4,7-8,10,13,15H,5-6,9H2 |
InChI Key |
DCTMBJMNIWQMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Thiophen-3-yl)benzaldehyde
The thiophene-substituted benzaldehyde intermediate is pivotal for subsequent reductive amination. A Suzuki-Miyaura cross-coupling reaction between 2-bromobenzaldehyde and thiophen-3-ylboronic acid offers a high-yielding route. Catalyzed by palladium(II) acetate with triphenylphosphine in a toluene-water mixture, this reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 85–92%. Alternative methods include Friedel-Crafts acylation, where thiophene reacts with benzoyl chloride in the presence of AlCl₃, though this approach suffers from regioselectivity challenges.
Preparation of Cyclopropanamine Derivatives
Cyclopropanamine precursors are synthesized via [2+1] cycloaddition or Hofmann degradation. For instance, treatment of allylamine derivatives with dichlorocarbene (generated from chloroform and a strong base) under phase-transfer conditions forms the cyclopropane ring. Alternatively, Hofmann degradation of cyclopropanecarboxamide using bromine and NaOH yields cyclopropanamine with >90% purity.
Cyclopropanation Techniques
Dimethylsulfoxonium Methylide-Mediated Cyclopropanation
This method, adapted from industrial protocols for analogous compounds, involves reacting a benzyl ketone intermediate with dimethylsulfoxonium methylide. The ylide is generated in situ from trimethylsulfoxonium iodide and sodium hydride in DMSO at 0–5°C. Adding the ketone at 20–25°C induces cyclopropanation within 4–6 hours, yielding the cyclopropane ring with >80% efficiency.
Table 1: Reaction Conditions for Dimethylsulfoxonium Methylide Cyclopropanation
| Parameter | Value |
|---|---|
| Temperature | 20–25°C |
| Solvent | DMSO |
| Catalyst | Sodium hydride |
| Reaction Time | 4–6 hours |
| Yield | 80–85% |
Kulinkovich Reaction Approach
The Kulinkovich reaction employs titanium(IV) isopropoxide and Grignard reagents to cyclopropanate esters. For N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine, ethyl benzylacrylate reacts with cyclopropanamine in the presence of Ti(OiPr)₄ and ethylmagnesium bromide, yielding the cyclopropane-amine adduct at −20°C. This method achieves 70–75% yield but requires stringent anhydrous conditions.
Reductive Amination Strategies
Reductive amination couples 2-(thiophen-3-yl)benzaldehyde with cyclopropanamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6. The reaction proceeds via imine formation, followed by reduction to the secondary amine. Yields range from 65–75%, with purification via silica gel chromatography.
Table 2: Optimization of Reductive Amination Parameters
| Parameter | Optimal Range |
|---|---|
| pH | 4–6 |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 12–18 hours |
Purification and Analytical Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Preparation Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Dimethylsulfoxonium | 80–85% | >95% | High |
| Kulinkovich Reaction | 70–75% | 90% | Moderate |
| Reductive Amination | 65–75% | 85–90% | High |
The dimethylsulfoxonium route offers superior yield and scalability, making it ideal for industrial production. Conversely, the Kulinkovich method, while stereospecific, demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-[(2-Nitrophenyl)methyl]cyclopropanamine ()
- Structure: Substituted with a nitro group (-NO₂) at the phenyl ring’s 2-position.
- Key Differences : The nitro group is electron-withdrawing, contrasting with the electron-rich thiophene in the target compound. This difference significantly alters electronic properties, solubility, and reactivity.
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine ()
- Structure : Features a methyl-substituted thiophene (3-methyl-2-thienyl) directly attached to the cyclopropanamine.
- Key Differences : The thiophene is substituted at the 2-position (vs. 3-position in the target compound), and the methyl group introduces steric hindrance.
- Physical Properties : Molecular weight = 167.27 g/mol, pKa = 7.98 (predicted), boiling point = 253.4°C (predicted). These properties suggest moderate basicity and thermal stability .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine ()
Physicochemical Properties
*Note: Properties for the target compound are inferred from analogs due to lack of direct data.
Biological Activity
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 213.28 g/mol. The compound features a cyclopropanamine structure linked to a thiophene moiety, which enhances its aromatic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amine group facilitates hydrogen bonding with various biological molecules, influencing cellular pathways involved in disease progression .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown potential against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis and cell cycle arrest at the G0/G1 phase has been documented, indicating its role as a potential anticancer agent .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its thiophene component contributes to its effectiveness against these pathogens, making it a candidate for further development in treating infections.
Research Findings and Case Studies
- Cell Viability Assays : In vitro studies have employed MTT assays to evaluate the cytotoxicity of this compound against different cancer cell lines. Results showed significant inhibition of cell viability at varying concentrations, suggesting dose-dependent effects.
- Mechanistic Studies : Molecular docking simulations have been utilized to elucidate the binding interactions between the compound and target proteins involved in cancer pathways. These studies revealed that this compound binds effectively to active sites of enzymes related to tumor growth and proliferation.
- Comparative Analysis : A comparison with similar compounds highlights the unique characteristics of this compound. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[5-(2-Methylphenyl)thiophen-2-yl]methyl}cyclopropanamine | Similar cyclopropanamine structure | Methyl substitution may alter biological activity |
| 5-(Thiophen-2-yl)-N-(pyridin-3-yl)methylcyclopropanamine | Contains a pyridine instead of chlorophenyl | Potentially different receptor interactions |
| N-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}cyclopropanamine | Fluorine substitution on phenyl ring | May exhibit different pharmacokinetic properties |
Q & A
Q. What are the key synthetic routes for preparing N-{ [2-(thiophen-3-yl)phenyl]methyl }cyclopropanamine?
The synthesis typically involves three stages: (i) preparation of the thiophen-3-yl-substituted benzyl intermediate via Suzuki-Miyaura coupling between 2-bromobenzyl derivatives and thiophen-3-ylboronic acid; (ii) introduction of the cyclopropane ring via [2+1] cycloaddition using ethyl diazoacetate under transition-metal catalysis (e.g., Rh(II)); and (iii) amination via reductive alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products like over-reduced cyclopropane derivatives .
Q. How can spectroscopic methods (NMR, MS) resolve structural ambiguities in this compound?
- 1H NMR : The thiophen-3-yl group’s aromatic protons (δ 7.2–7.5 ppm) and cyclopropane protons (δ 0.8–1.2 ppm) should show distinct splitting patterns. Overlapping signals from the benzyl and thiophene moieties may require 2D NMR (e.g., COSY, HSQC).
- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) at m/z 256.12 (calculated for C14H15NS). Fragmentation patterns (e.g., loss of cyclopropane or thiophene) aid in structural validation .
Q. What safety precautions are critical during handling?
Cyclopropane derivatives are prone to ring-opening under acidic/basic conditions, releasing reactive intermediates. Use inert atmospheres (N2/Ar) during synthesis. Personal protective equipment (PPE) is mandatory due to potential amine toxicity and thiophene flammability .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?
The cyclopropane ring’s strain enhances electrophilicity at the adjacent methylene group, enabling nucleophilic attacks. However, steric hindrance from the benzyl-thiophene substituent can reduce reaction yields in Pd-catalyzed couplings. Computational studies (DFT) suggest that electron-withdrawing groups on the thiophene improve stability during Suzuki-Miyaura reactions .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., for kinase inhibition) may arise from assay conditions (e.g., buffer pH, ATP concentration) or impurities. Orthogonal validation methods include:
- HPLC-PDA : Quantify purity (>95%) and detect trace impurities (e.g., des-cyclopropane byproducts).
- Dose-response curves : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Q. How can regioselectivity challenges in thiophene functionalization be mitigated?
Thiophen-3-yl groups exhibit lower reactivity at the β-position compared to thiophen-2-yl. Directed ortho-metalation (DoM) using TMPLi (2,2,6,6-tetramethylpiperidine) enables selective functionalization at the 5-position. Alternatively, transition-metal catalysis (Pd/Fe) with directing groups (e.g., pyridine) enhances β-selectivity .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations suggest that the cyclopropane ring stabilizes hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). The thiophene sulfur may form π-S interactions with aromatic residues (e.g., Phe). Validate predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
